3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-cyclohexyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O/c24-18-7-4-8-19(15-18)31-23-21(27-28-31)22(25-16-26-23)30-13-11-29(12-14-30)20(32)10-9-17-5-2-1-3-6-17/h4,7-8,15-17H,1-3,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAAOPANOOOPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Preparation of 3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic synthesis The initial step might include the synthesis of a piperazine derivative followed by the construction of the triazolopyrimidine ring
Industrial Production Methods:
In industrial settings, large-scale production of this compound may use optimized synthetic routes to ensure high yield and purity. Techniques like continuous flow synthesis, automated reactors, and advanced purification methods such as chromatography or crystallization are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one undergoes a variety of chemical reactions:
Oxidation and Reduction: : May be oxidized or reduced under specific conditions using agents like hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction).
Substitution: : Can participate in nucleophilic or electrophilic substitution reactions, given the presence of multiple reactive sites.
Common Reagents and Conditions:
Common reagents include strong acids or bases for substitutions, metal catalysts for reductions, and oxidizing agents for oxidative transformations. Reaction conditions such as temperature, solvents (like methanol or dimethyl sulfoxide), and catalysts are adjusted to optimize reaction efficiency.
Major Products:
Depending on the reagents and conditions, the major products might include derivatives with modified cyclohexyl, fluorophenyl, or triazolopyrimidine groups, introducing variations in functionality and activity.
Scientific Research Applications
3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has applications across several fields:
Chemistry: : Used as a precursor or intermediate in synthesizing other complex organic compounds.
Biology: : Investigated for its biological activity, potentially serving as a ligand in biochemical assays.
Medicine: : Explored for therapeutic potential, possibly in anti-cancer or anti-inflammatory applications, based on its interaction with specific cellular targets.
Industry: : Could be utilized in the development of new materials or as a chemical reagent in industrial processes.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets, potentially including enzymes, receptors, or DNA. Its triazolopyrimidine structure may facilitate binding to specific biological sites, modulating activity within molecular pathways. The precise pathways depend on the context, such as inhibition of certain enzymes or activation of receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloalkyl Substituent Variations
A direct structural analog, 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (PubChem CID unavailable), replaces the cyclohexyl group with a cyclopentyl ring. Key differences include:
- Lipophilicity : Cyclohexyl’s larger size and higher lipophilicity (predicted logP ~4.2) compared to cyclopentyl (logP ~3.8) may enhance membrane permeability but reduce aqueous solubility.
- Steric Effects : The cyclohexyl group’s bulk could hinder binding to sterically sensitive targets, whereas cyclopentyl’s smaller size might improve fit in certain active sites .
Triazolopyrimidine Core Modifications
describes pyrimidinone derivatives with coumarin and tetrazole substituents (e.g., compounds 4i and 4j). While these lack the triazolo[4,5-d]pyrimidine core, their heterocyclic frameworks highlight:
- Synthetic Challenges: The triazolopyrimidine core requires precise regioselective synthesis, contrasting with the pyrimidinone derivatives in , which utilize tetrazole and coumarin groups for diversification .
Piperazine Linker and Pharmacophore Positioning
In the target compound, the piperazine connects the triazolopyrimidine core to the propan-1-one group, a feature shared with kinase inhibitors like imatinib.
Analytical and Structural Characterization Insights
- Spectroscopic Techniques: and emphasize the use of ¹H-NMR, ¹³C-NMR, and NOESY correlations for structural elucidation. For the target compound, these methods would confirm the triazolopyrimidine core’s regiochemistry and the cyclohexyl group’s stereochemical orientation .
- Optical Activity : ’s reliance on optical rotation comparisons (+10.7 vs. +5.7) suggests that chiral centers in the target compound (e.g., piperazine conformation) could be critical for activity .
Data Table: Hypothesized Properties of Target Compound and Analogs
Biological Activity
3-Cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a compound characterized by its complex structure that integrates a triazole and a piperazine moiety. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore the pharmacological profiles, structure-activity relationships (SAR), and relevant case studies regarding its biological activity.
Structural Overview
The molecular formula of 3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is CHFNO, with a molecular weight of 437.5 g/mol. The compound features several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Triazole Ring | Imparts antifungal and antibacterial properties |
| Piperazine Moiety | Enhances receptor binding affinity |
| Cyclohexyl Group | Provides structural rigidity and lipophilicity |
| Fluorophenyl Substituent | Influences electronic properties and bioactivity |
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown efficacy against various bacterial strains. A study demonstrated that triazole compounds with piperazine side chains exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL .
Anticancer Potential
The structural features of 3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one suggest potential anticancer activity. Triazoles are known to disrupt cellular processes in cancer cells by inhibiting specific enzymes involved in DNA synthesis. Studies on related compounds indicate that they can induce apoptosis in cancer cell lines through various mechanisms .
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that 3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one may possess similar effects .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
| Modification | Effect on Activity |
|---|---|
| Piperazine Substitution | Increases binding affinity to receptors |
| Fluorine Atom Presence | Enhances lipophilicity and electronic effects |
| Cyclohexyl Group | Stabilizes the overall structure |
These modifications are crucial for optimizing the compound's efficacy as a therapeutic agent.
Case Studies
Several studies have evaluated the biological activities of triazole-containing compounds similar to 3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one:
- Antibacterial Activity Study : A series of triazole derivatives were synthesized and tested against E. coli and Klebsiella pneumoniae, showing promising results with MIC values as low as 0.125 µg/mL .
- Anticancer Research : Compounds similar to this one were tested on various cancer cell lines (e.g., breast and lung cancer), where they significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Q & A
Q. What are the key synthetic routes for synthesizing this triazolopyrimidine derivative, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step routes:
Triazolopyrimidine Core Formation : Cyclocondensation of substituted pyrimidine precursors with azides under copper-catalyzed conditions (e.g., CuI in DMF at 80–100°C) to form the triazole ring .
Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety, requiring inert atmospheres (N₂/Ar) and Pd/C or Pd(OAc)₂ catalysts .
Final Propan-1-one Functionalization : Acylation using 3-cyclohexylpropanoyl chloride in dichloromethane with a base (e.g., triethylamine) .
- Critical Parameters :
- Solvent choice (DMF for polar steps, DCM for acylation).
- Catalyst loading (0.5–2 mol% Pd).
- Temperature control (±5°C) to avoid side reactions.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95% by HPLC) .
Q. Which spectroscopic and chromatographic methods are essential for structural validation?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR: Peaks at δ 8.2–8.5 ppm (triazolopyrimidine protons), δ 3.5–4.0 ppm (piperazine CH₂), and δ 1.0–2.0 ppm (cyclohexyl group) confirm substituent integration .
- ¹³C NMR: Carbonyl signals at ~170 ppm (propan-1-one) and aromatic carbons at 110–160 ppm .
- HPLC-MS : Retention time (~12.5 min on C18 column, 70:30 MeCN/H₂O) and molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 505.2) .
- IR Spectroscopy : Stretching at 1650–1680 cm⁻¹ (C=O), 1500–1550 cm⁻¹ (triazole C-N) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- In Vitro Assays :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination; 48–72 hr exposure) .
- Antimicrobial : Broth microdilution (MIC vs. S. aureus or E. coli) .
- Target Identification : Molecular docking (AutoDock Vina) against kinases (e.g., EGFR) or GPCRs, guided by structural analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-fluorophenyl and cyclohexyl substituents?
- Methodological Answer :
- Analog Synthesis :
| Substituent Variation | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 3-Fluorophenyl → 4-Fluorophenyl | HeLa: 12.3 → 18.7 | |
| Cyclohexyl → Cyclopentyl | MCF-7: 9.8 → 15.2 |
- Assay Design :
- Compare IC₅₀ shifts across analogs to quantify substituent effects.
- Use 3D-QSAR (CoMFA/CoMSIA) to model steric/electronic contributions .
Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidines?
- Methodological Answer :
- Data Discrepancy Analysis :
| Conflict Source | Resolution Strategy |
|---|---|
| Varied IC₅₀ values (e.g., EGFR inhibition) | Standardize assay protocols (ATP concentration, incubation time) . |
| Off-target effects | Use orthogonal assays (SPR binding, CRISPR knockouts) . |
- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers via Grubbs’ test (α=0.05).
Q. How can synthetic scalability challenges be addressed without compromising purity?
- Methodological Answer :
- Process Optimization :
- Replace Pd/C with cheaper Ni catalysts for piperazine coupling (yield maintained at ~85%) .
- Switch from column chromatography to centrifugal partition chromatography (CPC) for faster purification .
- Scale-Up Risks :
- Exothermic steps (e.g., acylation) require jacketed reactors with precise cooling (±2°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
